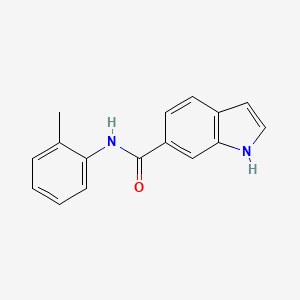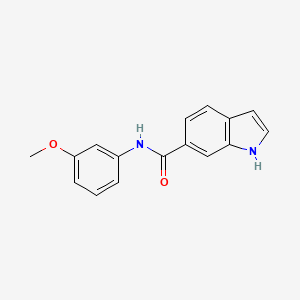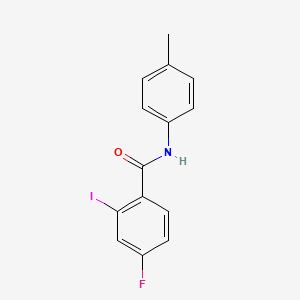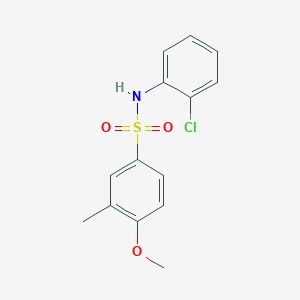
N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide, also known as Meclofenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain, inflammation, and fever. It is a member of the fenamate group of NSAIDs and is structurally related to other drugs such as mefenamic acid and flufenamic acid.
作用機序
N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid molecules that play a role in inflammation, pain, and fever. By inhibiting the production of prostaglandins, N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide acid reduces inflammation and pain.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have antimicrobial activity against a number of bacterial and fungal species. N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide acid has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
実験室実験の利点と制限
N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide acid has a number of advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It has also been extensively studied, so there is a large body of literature on its properties and effects. However, N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide acid has some limitations for use in laboratory experiments. It can be toxic at high doses, and its effects can be influenced by a number of factors, including age, sex, and disease state.
将来の方向性
There are a number of future directions for research on N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide acid. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another area of interest is its potential use in the treatment of cancer, either alone or in combination with other drugs. Additionally, further research is needed to better understand the mechanisms underlying the antimicrobial activity of N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide acid.
合成法
N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide acid can be synthesized through a multi-step process that involves the reaction of 2-chloroaniline with p-anisidine to form N-(2-chlorophenyl)-4-methoxyaniline. This compound is then reacted with chlorosulfonic acid to form N-(2-chlorophenyl)-4-methoxyanilinesulfonic acid, which is then treated with sodium hydroxide to form the final product, N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide acid.
科学的研究の応用
N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide acid has also been shown to have antitumor and antimicrobial activities.
特性
IUPAC Name |
N-(2-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-10-9-11(7-8-14(10)19-2)20(17,18)16-13-6-4-3-5-12(13)15/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGMMFHSZBIRKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[2-(4-chlorophenoxy)ethyl-methylamino]-4-oxobutyl]thiophene-2-carboxamide](/img/structure/B7499143.png)


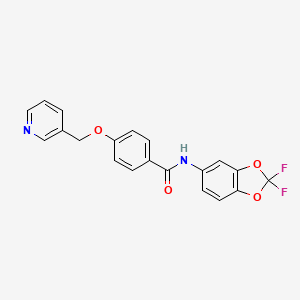
![5-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7499176.png)
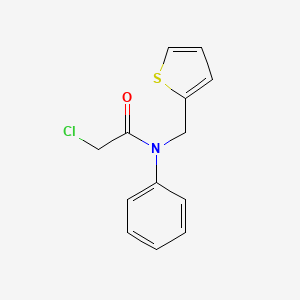


![3-bromo-4-methoxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7499189.png)
![2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide](/img/structure/B7499198.png)
